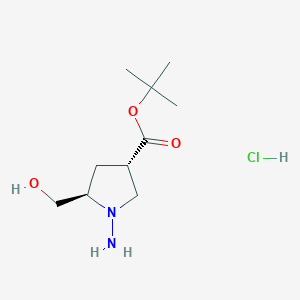![molecular formula C15H15NO2 B14122281 4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14122281.png)
4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-4’-methyl-[1,1’-biphenyl]-2-carboxamide is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a methoxy group and a methyl group attached to the biphenyl structure, along with a carboxamide functional group. The molecular formula of this compound is C15H15NO2, and it is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4’-methyl-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:
-
Formation of Biphenyl Core: : The biphenyl core can be synthesized using various coupling reactions such as the Suzuki-Miyaura coupling, Ullmann coupling, or the Stille coupling. These reactions involve the coupling of aryl halides with arylboronic acids or stannanes in the presence of a palladium catalyst .
-
Introduction of Methoxy and Methyl Groups: : The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, anisole (methoxybenzene) can be used as a starting material, and methylation can be achieved using methyl iodide in the presence of a base .
-
Carboxamide Formation: : The carboxamide functional group can be introduced by reacting the biphenyl derivative with an appropriate amine and a carboxylating agent such as phosgene or carbonyldiimidazole .
Industrial Production Methods
Industrial production methods for 4-Methoxy-4’-methyl-[1,1’-biphenyl]-2-carboxamide involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4’-methyl-[1,1’-biphenyl]-2-carboxamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones .
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxamide group to an amine .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
4-Methoxy-4’-methyl-[1,1’-biphenyl]-2-carboxamide has several scientific research applications:
-
Chemistry: : Used as a building block in the synthesis of more complex organic molecules and as a standard reagent in various analytical techniques .
-
Biology: : Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties .
-
Medicine: : Explored for its potential use in drug development, particularly in the design of molecules targeting specific biological pathways .
-
Industry: : Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 4-Methoxy-4’-methyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-4’-methylbiphenyl: Lacks the carboxamide group but shares the biphenyl core with methoxy and methyl substituents.
4-Methoxybiphenyl: Contains only the methoxy group on the biphenyl core.
4’-Methylbiphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
4-Methoxy-4’-methyl-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both methoxy and methyl groups along with the carboxamide functional group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
5-methoxy-2-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO2/c1-10-3-5-11(6-4-10)13-8-7-12(18-2)9-14(13)15(16)17/h3-9H,1-2H3,(H2,16,17) |
InChI Key |
ILXFHKPIEUAELD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



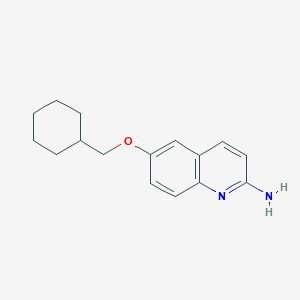
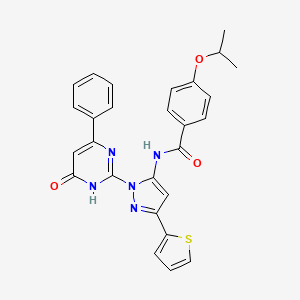

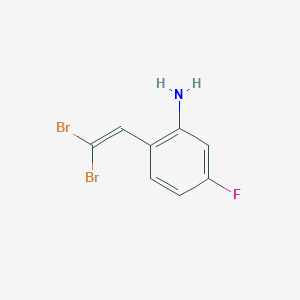
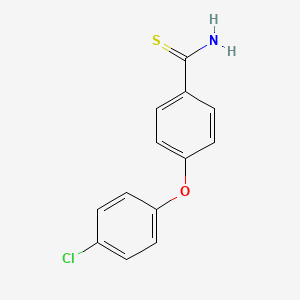
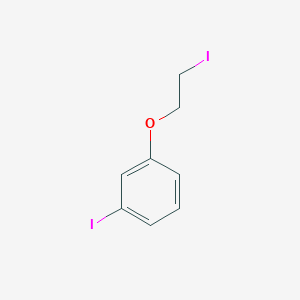
![[3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine](/img/structure/B14122229.png)
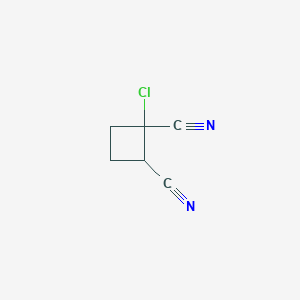
![Methyl (2E)-3-(2-chloro-6-fluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]prop-2-enoate](/img/structure/B14122250.png)
![9-[3,5-Bis(trifluoromethyl)phenyl]-10-[10-[3,5-bis(trifluoromethyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B14122256.png)
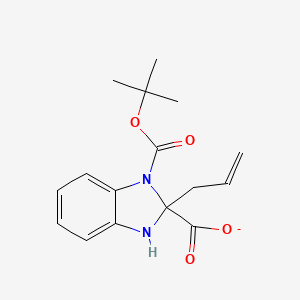
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-4-methoxybenzohydrazide](/img/structure/B14122273.png)
